

Dehydronifedipine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dehydronifedipine

Cat. No.: B022546

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronifedipine, the primary metabolite of the widely prescribed calcium channel blocker Nifedipine, is a critical molecule in understanding the pharmacokinetics and overall effects of its parent drug. This technical guide provides a comprehensive overview of **Dehydronifedipine**, focusing on its core physicochemical properties, metabolic generation, and analytical quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

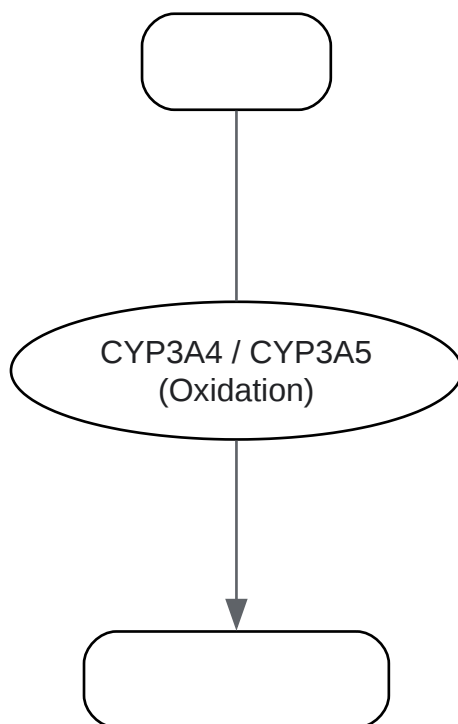
Physicochemical Properties

Dehydronifedipine, also known as Oxidized Nifedipine, possesses distinct chemical characteristics that are crucial for its handling and analysis. A summary of its key properties is presented below.

Property	Value	Reference
CAS Number	67035-22-7	[1]
Molecular Weight	344.32 g/mol	[1]
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₆	[1]

Metabolic Pathway: Formation of Dehydronifedipine

Dehydronifedipine is the principal and active metabolite of Nifedipine.[1] Its formation is a critical step in the metabolism of Nifedipine and is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[2] This metabolic conversion is an oxidation reaction.



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Metabolism of Nifedipine to **Dehydronifedipine**.

Biological Activity

Currently, the direct biological activity of **Dehydronifedipine** is not as extensively studied as its parent compound. One of the known effects is the inhibition of glucose uptake in PC-12 cells, with a reported IC₅₀ value of 130 μ M.[2][3] Further research is required to fully elucidate its pharmacological and toxicological profile.

Experimental Protocols: Quantification in Biological Samples

Accurate quantification of **Dehydronifedipine** in biological matrices is essential for pharmacokinetic and metabolic studies. Several robust analytical methods have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: LC-MS/MS for Simultaneous Determination of Nifedipine and Dehydronifedipine in Human Plasma

This method provides a rapid and sensitive approach for the simultaneous quantification of both Nifedipine and its primary metabolite.[\[2\]](#)

Sample Preparation:

- To a plasma sample, add an internal standard (e.g., nitrendipine).
- Perform liquid-liquid extraction using an ether-n-hexane mixture (3:1, v/v).[\[2\]](#)
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

Parameter	Specification
Column	Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm)
Mobile Phase	Varies depending on the specific method, often a gradient of acetonitrile and water with additives.
Flow Rate	Typically around 0.2-0.4 mL/min.
Injection Volume	10-20 µL
Run Time	Approximately 2.5 minutes

Mass Spectrometry Conditions:

Parameter	Specification
Ionization Mode	Electrospray Ionization (ESI), positive mode
Detection	Multiple Reaction Monitoring (MRM)

Validation Parameters:[2]

Parameter	Result
Linearity Range	0.5-100 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Recovery (Dehydronifedipine)	71.6-80.4%
Intra- and Inter-day Precision	<15%

Method 2: On-line SPE-LC-MS/MS for Determination in Human Plasma

This automated method offers high throughput and excellent recovery.[4]

Sample Preparation (Automated):

- Plasma samples are directly processed using an automated solid-phase extraction (SPE) system.
- Disposable extraction cartridges (DECs) with phenyl-modified silica are used.
- Conditioning: Methanol and water.
- Washing: Water.
- Elution: Methanol and water.

Chromatographic Conditions:[4]

Parameter	Specification
Column	RP-18 stationary phase (4 µm)
Mobile Phase	Methanol-50 mM ammonium acetate solution (50:50, v/v)

Mass Spectrometry Conditions:[4]

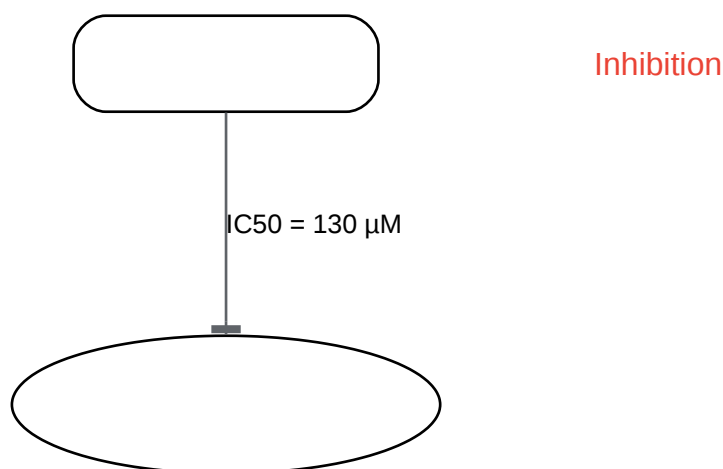
Parameter	Specification
Ionization Mode	Atmospheric Pressure Chemical Ionization (APCI), positive ion mode

Validation Parameters:[4]

Parameter	Result
Linearity Range	0.5-100 ng/mL
Absolute Recovery (Dehydronifedipine)	95 ± 4%
Repeatability and Intermediate Precision (R.S.D.)	2.2-4.7%

Signaling Pathway

The direct impact of **Dehydronifedipine** on cellular signaling pathways is an area requiring more in-depth investigation. Based on current knowledge, its primary role is as a metabolite of Nifedipine. The known biological effect is the inhibition of glucose uptake. The following diagram illustrates this limited understanding.



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Known inhibitory action of **Dehydronifedipine**.

Conclusion

Dehydronifedipine is a key metabolite in the biotransformation of Nifedipine. This guide provides essential technical data, including its CAS number, molecular weight, and detailed analytical protocols for its quantification. While its metabolic origin is well-established, further research is warranted to fully characterize its own pharmacological and toxicological profile and to explore its direct effects on cellular signaling pathways. The methodologies and data presented herein offer a solid foundation for scientists and researchers to build upon in their future investigations of **Dehydronifedipine**.

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- To cite this document: BenchChem. [Dehydronifedipine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022546#dehydronifedipine-cas-number-and-molecular-weight]

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